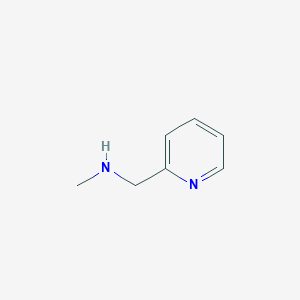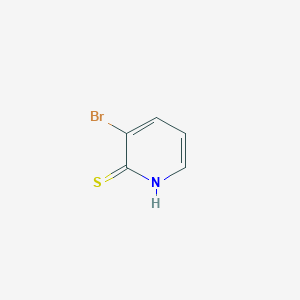
3-Bromopyridine-2(1H)-thione
説明
3-Bromopyridine-2(1H)-thione is a chemical compound that is part of the pyridine thiones family. It is a derivative of pyridine, a basic heterocyclic organic compound with a thione group attached to its structure. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related pyridine thiones has been explored in several studies. For instance, 3-cyanopyridine-2(1H)-thiones have been synthesized through reactions with Biginelli-type compounds, leading to the formation of complex heterocyclic scaffolds . Another method involves the reaction of δ-keto nitroles with sulfur and the condensation of chalcones with cyanothioacetamide to produce 3-cyanopyridine-2-thiones . Additionally, 3,3′-thiobispyridine, which shares a similar pyridine thione structure, has been prepared by reacting pyridine-3-thiol with 3-bromopyridine .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-bromopyridine-2(1H)-thione has been determined using various techniques. For example, the structure of 3-allyl-4-(4-bromophenyl)-3-cyano-6-oxopiperidine-2-thione was confirmed by X-ray crystallography . The structure of 3-bromopyridinium perchlorate hemihydrate, which includes a bromopyridine moiety, was also elucidated using X-ray diffraction methods .
Chemical Reactions Analysis
3-Bromopyridine-2(1H)-thione and its derivatives participate in a variety of chemical reactions. The Thorpe–Ziegler-type reaction is one such example, where 3-cyanopyridine-2(1H)-thiones react with other compounds to form heterocyclic structures . The thionucleoside derivative 4-thio-5-bromo-2'-deoxyuridine shows the ability to be incorporated into DNA and become sensitive to UVA light, which has therapeutic implications . Furthermore, the bromination of pyridine thiones and their subsequent reactions have been studied to understand their properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromopyridine-2(1H)-thione derivatives are influenced by their molecular structure. For instance, the polarographic reduction of 1,1′-dimethyl-3,3′-thiobispyridinediium diiodide, a related compound, involves a one-electron transfer at a specific potential . The UV absorption properties of 4-thio-5-bromo-2'-deoxyuridine suggest its potential for inducing DNA damage when exposed to UVA light . The crystal structure of 3-bromopyridinium perchlorate hemihydrate provides insights into the arrangement of the bromopyridine cations and their interactions with water molecules .
科学的研究の応用
Synthesis of Heterocyclic Compounds
One significant application of compounds related to 3-Bromopyridine-2(1H)-thione is in the synthesis of complex heterocyclic structures. For instance, 3-cyanopyridine-2(1H)-thiones react with Biginelli-type compounds in a Thorpe–Ziegler-type reaction to create tetra- and pentacyclic heterocyclic scaffolds. These compounds have been explored for their antibacterial and antifungal activities, highlighting their potential in pharmaceutical research (Lebedyeva et al., 2012).
Development of Pharmacologically Active Derivatives
Thiourea derivatives of functionally substituted pyridines, including 3-bromopyridine analogs, have been synthesized and studied for their structure. These derivatives hold pharmacological promise due to the active pyridine moiety within their structure, suggesting potential applications in drug development and medicinal chemistry (Nurkenov et al., 2021).
Exploration of Complexation Reactions
Research into 3-bromopyridine derivatives extends into the field of coordination chemistry, where these compounds act as ligands in complexation reactions. For instance, studies have shown how 3-bromopyridine derivatives can form stable complexes with metals such as Fe(III) and Pb(II), suggesting applications in catalysis, material science, and environmental chemistry (Katoh et al., 2006).
Molecular Structure and Spectroscopic Analysis
The molecular structure and vibrational spectra of derivatives of 3-bromopyridine have been studied using density functional methods, providing insights into the electronic and structural properties of these compounds. This research aids in understanding the fundamental properties of these molecules, which is crucial for their application in various chemical processes (Kandasamy & Velraj, 2012).
Synthesis Techniques and Methodologies
Improved synthesis techniques for 3-bromopyridine derivatives have been developed, demonstrating the versatility and importance of these compounds in organic synthesis. For example, an improved protocol for the preparation of 3-pyridylboronic acid from 3-bromopyridine via lithium-halogen exchange showcases advances in synthesis methodologies that could be applied broadly in chemical research (Li et al., 2002).
Safety And Hazards
特性
IUPAC Name |
3-bromo-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSAQUBMKLAXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495596 | |
| Record name | 3-Bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2(1H)-thione | |
CAS RN |
65938-86-5 | |
| Record name | 3-Bromopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



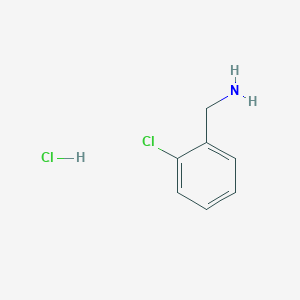
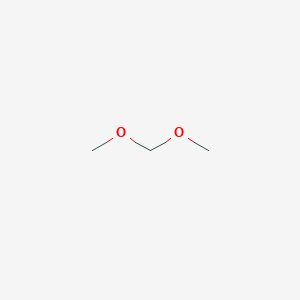
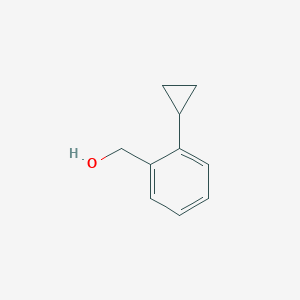
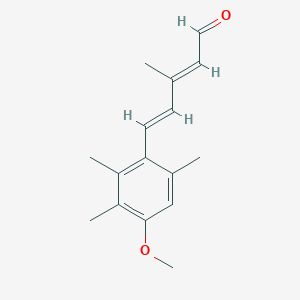
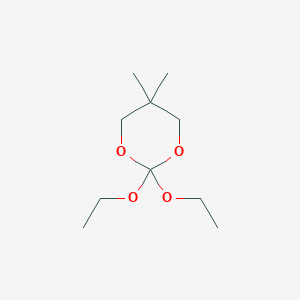
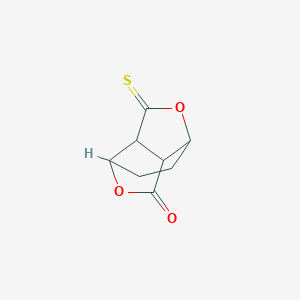

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
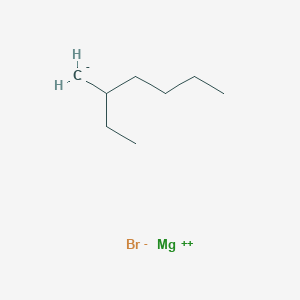


![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)

